molecular formula C9H12ClNO B2645089 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride CAS No. 1955553-17-9

3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride

Cat. No. B2645089
CAS RN: 1955553-17-9
M. Wt: 185.65
InChI Key: AEEHWHWPGDAMJH-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride, also known as isochroman-6-amine hydrochloride, is a chemical compound with the CAS Number: 1955553-17-9 . It has a molecular weight of 185.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO.ClH/c10-9-2-1-8-6-11-4-3-7 (8)5-9;/h1-2,5H,3-4,6,10H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Anticoccidial and Antimicrobial Activity

3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride derivatives exhibit significant biological activity. A study highlighted the synthesis of related compounds and their evaluation as antimicrobials and coccidiostats. Particularly, certain derivatives demonstrated outstanding coccidiostatic properties when included in the diet of chickens, providing total protection against Eimeria tenella (Georgiadis, 1976).

Synthesis Methods

Efficient synthesis methods for derivatives of this compound have been developed. For instance, an ultrasound-mediated condensation of amine with dehydroacetic acid yielded 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. This method offers advantages such as simple work-up, shorter reaction times, and higher yields (Wang et al., 2011).

Dopamine D1 Selective Ligands

Derivatives of this compound were synthesized and evaluated as potential D1 selective antagonists for dopaminergic activity. These compounds showed potent D1 antagonist properties in vitro and behaved as potent in vivo agonists (Michaelides et al., 1991).

Neuroprotective Agent

KR-31543, a derivative of this compound, has been studied as a neuroprotective agent for ischemia-reperfusion damage. In vitro and in vivo metabolism of KR-31543 in rats was investigated using LC-electrospray mass spectrometry (Kim et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

3,4-dihydro-1H-isochromen-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5H,3-4,6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEHWHWPGDAMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955553-17-9
Record name 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride
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